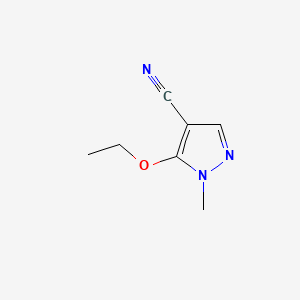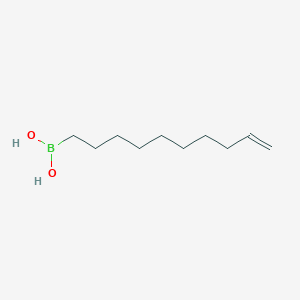
2-(3-Chloro-5-fluoropyridin-2-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Chloro-5-fluoropyridin-2-yl)acetic acid is a chemical compound with the molecular formula C7H5ClFNO2 It is a derivative of pyridine, a basic heterocyclic organic compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the use of N-fluoropyridinium salts as precursors, which can be prepared by reacting the corresponding pyridine with fluorine gas in the presence of a strong acid . Another method involves the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions used can vary depending on the desired scale and application.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Chloro-5-fluoropyridin-2-yl)acetic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents on the pyridine ring can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different products.
Coupling Reactions: The compound can participate in coupling reactions such as the Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids, bases, and transition metal catalysts. For example, the Suzuki-Miyaura coupling reaction typically uses palladium catalysts and boron reagents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while coupling reactions can produce more complex aromatic compounds.
Applications De Recherche Scientifique
2-(3-Chloro-5-fluoropyridin-2-yl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological systems and processes, particularly those involving pyridine derivatives.
Industry: The compound can be used in the production of agrochemicals and other industrial products.
Mécanisme D'action
The mechanism of action of 2-(3-Chloro-5-fluoropyridin-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. The chloro and fluoro substituents on the pyridine ring can influence the compound’s reactivity and binding affinity to various biological targets. The exact mechanism can vary depending on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(5-Chloro-3-fluoropyridin-2-yl)acetic acid
- 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)acetic acid
- Acetic acid, [(3,5,6-trichloro-2-pyridinyl)oxy]-
Uniqueness
2-(3-Chloro-5-fluoropyridin-2-yl)acetic acid is unique due to the specific positioning of the chloro and fluoro substituents on the pyridine ring, which can influence its chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C7H5ClFNO2 |
|---|---|
Poids moléculaire |
189.57 g/mol |
Nom IUPAC |
2-(3-chloro-5-fluoropyridin-2-yl)acetic acid |
InChI |
InChI=1S/C7H5ClFNO2/c8-5-1-4(9)3-10-6(5)2-7(11)12/h1,3H,2H2,(H,11,12) |
Clé InChI |
WZTJDPJFRSSGRD-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=NC(=C1Cl)CC(=O)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 2-[(6-bromopyridin-2-yl)amino]acetate](/img/structure/B13465814.png)
amine hydrochloride](/img/structure/B13465816.png)
![N-[6-(aminomethyl)pyridin-2-yl]methanesulfonamide dihydrochloride](/img/structure/B13465819.png)


![1-[1-(1,2,4-Oxadiazol-5-yl)cyclopropyl]methanamine hydrochloride](/img/structure/B13465841.png)

![1-{6,8-Dimethylimidazo[1,2-a]pyridin-2-yl}methanamine dihydrochloride](/img/structure/B13465869.png)


![2-Amino-3-[2-(propan-2-yloxy)phenyl]propanoic acid hydrochloride](/img/structure/B13465880.png)
![3-[(Trimethylsilyl)methyl]spiro[3.3]heptan-1-one](/img/structure/B13465893.png)
![2-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]sulfanyl}acetic acid](/img/structure/B13465894.png)
![9-Oxa-3,7-diazabicyclo[3.3.1]nonane dihydrochloride](/img/structure/B13465903.png)
